molecular formula C6H5N3OS B3046356 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1232815-49-4

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No. B3046356
M. Wt: 167.19
InChI Key: LJVGPQVQNTZJLD-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a 1000 mL beaker was added 1-(3-Benzoyl-thioureido)-1H-pyrrole-2-carboxylic acid ethyl ester (55.47 g, 0.1748 mol) and 2M of Sodium hydroxide in Water (350 mL). The mixture was heated at 85° C. for 75 minutes. After cooling to room temperature, the solid was dissolved with Ethanol (100 mL). Acetic acid (41.7 mL, 0.734 mol) was added at 0° C. and stirred for 30 minutes. The solid was filtered and washed with cold EtOH (50 mL) to afforded a white solid. The white solid was stirred in Ether (300 mL) for 20 minutes. The solid was filtered and washed with Ether (200 mL) to give a white solid. Because a large amount of desired product was water soluble, the water filtrate was reduced and the product was triturated with water to afford an additional amount of desired product. After drying under vacuum overnight, 43 grams of 2-Thioxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one was isolated as a white powder. Note. The product contained a significant amount of water but was carried on without further drying. 1H NMR (400 MHz, DMSO, d6) δ 9.91 (s, 1H), 7.09 (m, 1H), 6.53 (m, 1H), 6.21 (m, 1H).
Name
1-(3-Benzoyl-thioureido)-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
55.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[N:7]([NH:11][C:12]([NH:14][C:15](=[O:22])C2C=CC=CC=2)=[S:13])[CH:8]=[CH:9][CH:10]=1)=O)C.[OH-].[Na+].C(O)C.C(O)(=O)C>O.CCOCC>[S:13]=[C:12]1[NH:14][C:15](=[O:22])[C:8]2=[CH:9][CH:10]=[CH:6][N:7]2[NH:11]1 |f:1.2|

Inputs

Step One
Name
1-(3-Benzoyl-thioureido)-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
55.47 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=CC1)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
41.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
to afforded a white solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with Ether (200 mL)
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S=C1NN2C(C(N1)=O)=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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